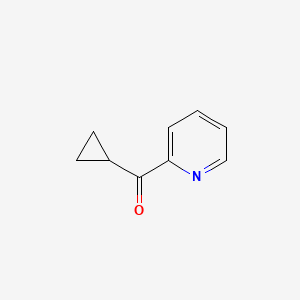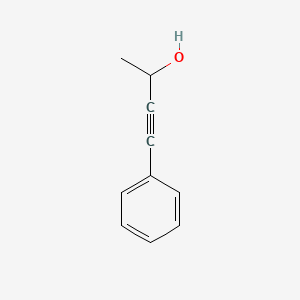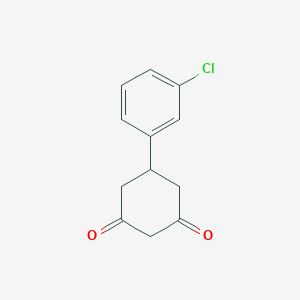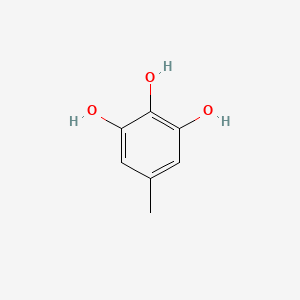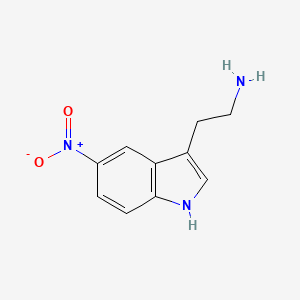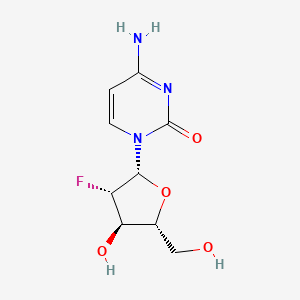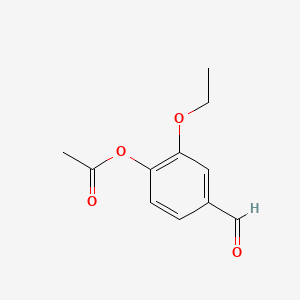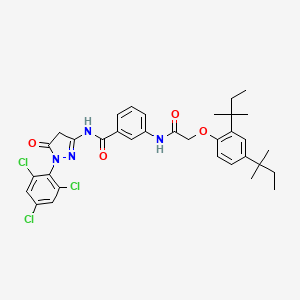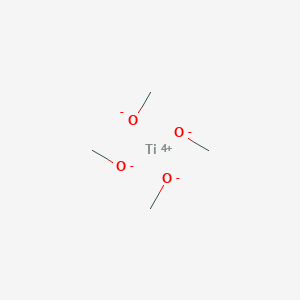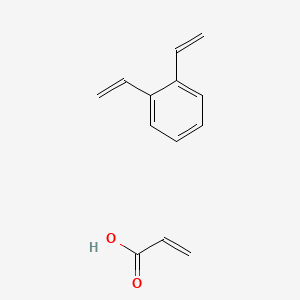
Cerium triacetate
Overview
Description
Cerium triacetate is a chemical compound with the formula Ce(CH3CO2)3. It is a cerium salt of acetic acid and is commonly used in various chemical processes and research applications. Cerium is a rare earth element, and its compounds are known for their unique chemical properties, making them valuable in a wide range of scientific and industrial applications.
Mechanism of Action
Target of Action
Cerium triacetate is an inorganic compound with the chemical formula of Ce(CH3COO)3 Cerium compounds have been known to exert diverse biological effects mainly by their resemblance to calcium . This similarity enables these elements to replace calcium in biomolecules without necessarily substituting for it functionally .
Mode of Action
It’s known that this compound can undergo thermal decomposition at 310 °c to generate basic cerium (iii) acetate, which will be further decomposed to obtain ce2o2co3 (a basic carbonate), and continued heating generates ceo2 and co .
Biochemical Pathways
Acetate, a component of this compound, has been implicated in a range of health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut . Acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .
Pharmacokinetics
A study on cerium oxide nanoparticles, which may share some similarities with this compound, showed that cerium was predominantly recovered in the lungs and feces, with extrapulmonary organs contributing less than 4% to the recovery rate at 24 h post exposure .
Result of Action
This compound has been used as a catalyst for the liquid-phase auto-oxidation of cresols and as a sol-gel precursor for the synthesis of CeO2 nanoparticles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature. For instance, this compound undergoes thermal decomposition at 310 °C
Biochemical Analysis
Biochemical Properties
Cerium triacetate can interact with various biomolecules. For instance, it has been used in the preparation of polymer inclusion membrane (PIM), where it interacts with Cyanex 272 di(2,4,4-(trimethylpentyl)phosphinic acid) and Cyanex 301 (di(2,4,4-trimethylpentyl)dithiophosphinic acid) as the ion carriers .
Cellular Effects
It is known that cerium oxide nanoparticles, which may share some properties with this compound, have shown promise as catalytic antioxidants in cell culture models .
Molecular Mechanism
It is known that this compound can be used in the preparation of polymer inclusion membrane (PIM), where it interacts with specific ion carriers .
Temporal Effects in Laboratory Settings
It is known that this compound can undergo phase changes at different temperatures .
Metabolic Pathways
Acetate, a component of this compound, is a key biomolecule at the nexus of metabolism, epigenetics, and oncogenesis .
Transport and Distribution
It is known that this compound can be used in the preparation of polymer inclusion membrane (PIM), which separates the aqueous source phase containing metal ions and the receiving phase .
Subcellular Localization
It is known that cerium oxide nanoparticles, which may share some properties with this compound, can localize in different cell compartments depending on the nanoparticle’s surface charge .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium triacetate can be synthesized through the reaction of cerium(III) oxide or cerium(III) hydroxide with acetic acid. The reaction typically involves dissolving cerium(III) oxide or hydroxide in acetic acid, followed by evaporation of the solvent to obtain this compound crystals. The reaction can be represented as follows: [ \text{Ce}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Ce(CH}_3\text{CO}_2\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) nitrate with acetic acid. The process involves mixing cerium(III) nitrate with acetic acid and then evaporating the solvent to obtain the desired product. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cerium triacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(III) compounds using suitable reducing agents.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO2)
Reduction: Cerium(III) acetate (Ce(CH3CO2)3)
Substitution: Cerium chloride (CeCl3), cerium nitrate (Ce(NO3)3), cerium sulfate (Ce(SO4)3)
Scientific Research Applications
Cerium triacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other cerium compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for biological systems.
Medicine: Investigated for its potential use in cancer treatment and as an antioxidant.
Industry: Utilized in the production of glass, ceramics, and as a component in polishing agents.
Comparison with Similar Compounds
Cerium triacetate can be compared with other cerium compounds such as cerium nitrate, cerium chloride, and cerium sulfate. While all these compounds contain cerium, they differ in their chemical properties and applications:
Cerium Nitrate (Ce(NO3)3): Used in the preparation of other cerium compounds and as an oxidizing agent.
Cerium Chloride (CeCl3): Employed in organic synthesis and as a catalyst.
Cerium Sulfate (Ce(SO4)3): Utilized in analytical chemistry and as a reagent in various chemical reactions.
This compound is unique due to its specific reactivity with acetic acid and its applications in both organic synthesis and biological research. Its ability to undergo various chemical reactions and its role as a precursor for other cerium compounds make it a valuable compound in scientific and industrial fields.
Properties
CAS No. |
537-00-8 |
|---|---|
Molecular Formula |
C2H4CeO2 |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
acetic acid;cerium |
InChI |
InChI=1S/C2H4O2.Ce/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
CGLIWEFNRJOUKT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ce+3] |
Canonical SMILES |
CC(=O)O.[Ce] |
Key on ui other cas no. |
537-00-8 |
physical_description |
DryPowder; OtherSolid, Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the sol-gel method in preparing cerium-doped titanium oxide nanoparticles?
A: The sol-gel method is a versatile technique for synthesizing nanoparticles with controlled properties. In the case of cerium-doped titanium oxide, this method allows for the homogenous distribution of cerium triacetate within the titanium oxide matrix during the gelation process. [] This homogeneity is crucial for achieving the desired photocatalytic properties. []
Q2: How does the cerium content influence the photocatalytic activity of titanium oxide nanoparticles?
A: Research has demonstrated that the incorporation of cerium into the titanium oxide framework can significantly enhance its photocatalytic activity. Specifically, a study found that a cerium mole fraction of 3% resulted in the highest degradation rate of methyl orange, a model organic pollutant. [] This enhancement is attributed to factors such as increased surface area and potentially altered electronic band structure, leading to improved light absorption and charge carrier separation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
